molecular formula C5H11Br2N3 B2368001 (5-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1048924-93-1

(5-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2368001
CAS No.: 1048924-93-1
M. Wt: 272.972
InChI Key: PDVVOKDVCIJRHE-UHFFFAOYSA-N
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Description

(5-Methyl-1H-pyrazol-4-yl)methanamine (CAS synonyms: 1-(5-Methyl-1H-pyrazol-4-yl)methanamine, C-(5-Methyl-1H-pyrazol-4-yl)-methylamine) is a pyrazole-derived amine with a methyl group at the 5-position of the pyrazole ring and a methanamine substituent at the 4-position . Pyrazoles are aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic properties and hydrogen-bonding capabilities. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting adenosine receptors, antituberculosis agents, and other therapeutic scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 5-methyl-1H-pyrazole with formaldehyde and ammonia or a primary amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1H-pyrazol-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted pyrazole derivatives.

Scientific Research Applications

(5-methyl-1H-pyrazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (5-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound Name Structural Features Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(5-Methyl-1H-pyrazol-4-yl)methanamine Pyrazole ring with 5-methyl and 4-methanamine groups -CH₃ (C5), -CH₂NH₂ (C4) C₅H₉N₃ 111.15 Intermediate for adenosine receptor ligands; modular synthesis via alkylation or coupling .
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Fused pyrrolo-pyrazole ring system Cyclic amine fused to pyrazole C₇H₁₁N₃ 137.18 Enhanced rigidity; potential CNS activity due to bicyclic structure .
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine Pyrazole with 1-methyl and 4-CF₃ groups -CF₃ (C4), -CH₃ (N1) C₆H₈F₃N₃ 179.14 Increased lipophilicity; CF₃ enhances metabolic stability .
(3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine Pyrazole with 3-ethyl, 5-methoxy, and 1-methyl groups -OCH₃ (C5), -CH₂CH₃ (C3), -CH₃ (N1) C₈H₁₅N₃O 169.22 Electron-withdrawing OCH₃ modulates electronic density; potential antimicrobial activity .
[5-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl]methanamine Thiophene ring substituted with 4-(trifluoromethoxy)phenyl -S- heterocycle, -OCH₂CF₃ (aryl) C₁₂H₉F₃NOS 284.27 Sulfur atom enhances π-π stacking; antituberculosis applications .
[5-(2,3-Dihydro-1H-indol-1-yl)-1,3-dimethyl-1H-pyrazol-4-yl]methanamine Pyrazole with 1,3-dimethyl and 5-indole substituents -CH₃ (N1, C3), indole (C5) C₁₄H₁₈N₄ 242.32 Indole moiety may confer serotonin receptor affinity .

Analysis of Structural Modifications and Implications

Replacement of pyrazole with thiophene () alters electronic properties due to sulfur’s polarizability, which may enhance interactions with hydrophobic enzyme pockets .

Substituent Effects: Trifluoromethyl (CF₃): The CF₃ group in [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine () increases lipophilicity and metabolic stability, a common strategy in optimizing drug-like properties .

Synthetic Accessibility :

  • The target compound’s synthesis is relatively straightforward via alkylation or coupling reactions (e.g., SEM protection and bromination, as seen in and ) .
  • Complex derivatives, such as the indole-substituted pyrazole (), require multi-step syntheses involving Suzuki couplings or cyclization reactions .

Biological Activity

(5-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound characterized by a pyrazole ring with a methyl group at the 5-position and a methanamine group at the 4-position. This unique structure imparts distinct chemical and biological properties that have garnered attention in medicinal chemistry, particularly for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways. It has been observed to act as an androgen receptor antagonist , which plays a crucial role in regulating gene expression and cellular proliferation, particularly in prostate cancer cells. The compound's binding to androgen receptors inhibits receptor-mediated gene expression, leading to decreased cell proliferation in cancer models.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Inhibition of Proliferation : In prostate cancer cells, this compound significantly inhibits cell growth through its antagonistic action on androgen receptors.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways, potentially altering gene expression and metabolic processes within cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to other pyrazole derivatives, which have shown efficacy against multiple cancer types, suggests that this compound may exhibit similar properties. For instance, compounds with the 1H-pyrazole scaffold have demonstrated inhibitory effects on lung, brain, colorectal, renal, pancreatic, and breast cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful.

Compound NameBiological ActivityNotes
(1-methyl-1H-pyrazol-4-yl)methanamineAnticancer, antimicrobialSimilar mechanism of action
(3-methyl-1H-pyrazol-5-yl)methanamineAnticancer, anti-inflammatoryShares structural features
(5-methyl-1H-benzimidazol-2-yl)methanamineAnticancerDifferent ring structure but related activity

Case Studies

Several case studies have focused on the biological evaluation of pyrazole derivatives:

  • Prostate Cancer Study : A study demonstrated that this compound effectively inhibited the growth of prostate cancer cells by acting on androgen receptors. The observed IC50 values indicated significant potency against these cells.
  • Antimicrobial Activity Assessment : Another investigation revealed that related pyrazole compounds exhibited strong antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections alongside anticancer properties.

Properties

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-5(2-6)3-7-8-4/h3H,2,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBTTWVBPFEPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362874
Record name (5-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048924-93-1, 1007538-66-0
Record name (5-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1H-pyrazol-4-yl)methanamine
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